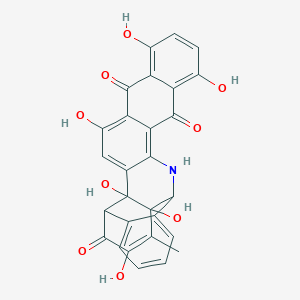
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide, also known as TQ-A, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is not fully understood. However, several studies have suggested that 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to modulate various biochemical and physiological processes in the body. For instance, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been demonstrated to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is its broad-spectrum therapeutic potential. 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. Moreover, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been demonstrated to have a favorable safety profile in animal models.
However, there are also some limitations associated with the use of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide in lab experiments. For instance, the solubility of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide in aqueous solutions is limited, which can make it challenging to administer in vivo. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide are not fully understood, which can make it difficult to optimize dosing regimens.
Future Directions
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide. One area of research is the development of novel formulations of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide and its effects on various signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide in humans. Finally, the potential synergistic effects of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide with other drugs or therapies should be explored to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 5-aminoquinoline in the presence of a base to form 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide. The overall yield of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide synthesis is around 30-40%, and the purity of the final product can be achieved using column chromatography.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been demonstrated to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Furthermore, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been demonstrated to alleviate the symptoms of inflammatory bowel disease in animal models.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)15-9-11-16(12-10-15)25-14-20(24)23-19-8-4-7-18-17(19)6-5-13-22-18/h4-13H,14H2,1-3H3,(H,23,24) |
InChI Key |
OSTQVLZPKIKVKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
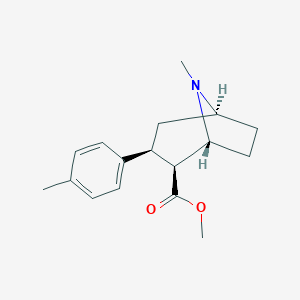
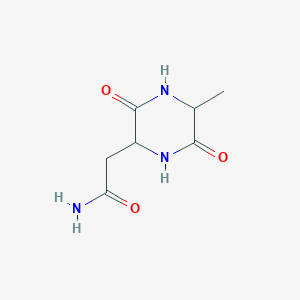
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
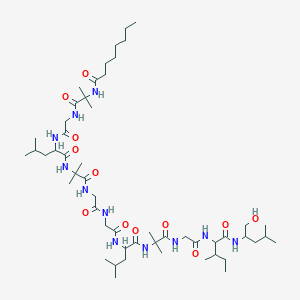
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
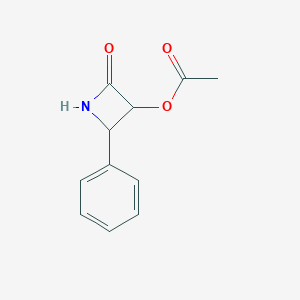
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
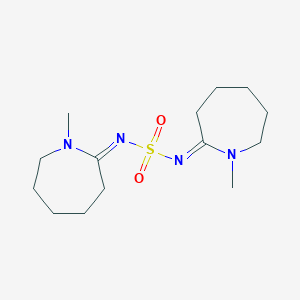
![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
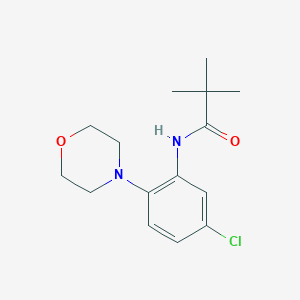
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
